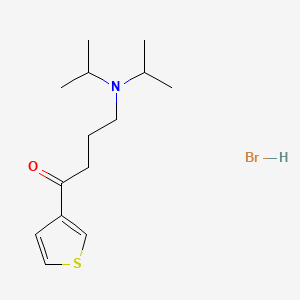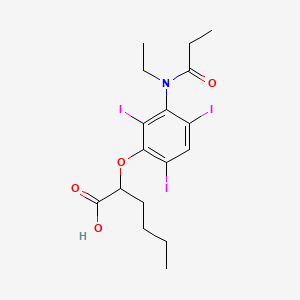
2-(3-(N-Ethylpropionamido)-2,4,6-triiodophenoxy)hexanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-(N-Ethylpropionamido)-2,4,6-triiodophenoxy)hexanoic acid is a complex organic compound characterized by the presence of multiple functional groups, including an amide, a carboxylic acid, and a phenoxy group substituted with iodine atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(N-Ethylpropionamido)-2,4,6-triiodophenoxy)hexanoic acid typically involves multiple steps, starting from readily available precursors. One common route involves the iodination of a phenol derivative, followed by the formation of an amide bond and subsequent esterification to introduce the hexanoic acid moiety. The reaction conditions often require the use of strong acids or bases, as well as specific catalysts to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-(N-Ethylpropionamido)-2,4,6-triiodophenoxy)hexanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The iodine atoms on the phenoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (RSH) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines.
Applications De Recherche Scientifique
2-(3-(N-Ethylpropionamido)-2,4,6-triiodophenoxy)hexanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s iodine content makes it useful in radiolabeling studies and imaging techniques.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which 2-(3-(N-Ethylpropionamido)-2,4,6-triiodophenoxy)hexanoic acid exerts its effects involves interactions with specific molecular targets. The amide and carboxylic acid groups can form hydrogen bonds with proteins and enzymes, potentially altering their activity. The iodine atoms may also play a role in modulating the compound’s reactivity and binding affinity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(3-(N-Ethylpropionamido)-2,4,6-triiodophenoxy)butanoic acid
- 2-(3-(N-Ethylpropionamido)-2,4,6-triiodophenoxy)pentanoic acid
- 2-(3-(N-Ethylpropionamido)-2,4,6-triiodophenoxy)heptanoic acid
Uniqueness
What sets 2-(3-(N-Ethylpropionamido)-2,4,6-triiodophenoxy)hexanoic acid apart from similar compounds is its specific chain length and the presence of three iodine atoms on the phenoxy group.
Propriétés
Numéro CAS |
24340-28-1 |
|---|---|
Formule moléculaire |
C17H22I3NO4 |
Poids moléculaire |
685.1 g/mol |
Nom IUPAC |
2-[3-[ethyl(propanoyl)amino]-2,4,6-triiodophenoxy]hexanoic acid |
InChI |
InChI=1S/C17H22I3NO4/c1-4-7-8-12(17(23)24)25-16-11(19)9-10(18)15(14(16)20)21(6-3)13(22)5-2/h9,12H,4-8H2,1-3H3,(H,23,24) |
Clé InChI |
VTSSLIARSSEULO-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(C(=O)O)OC1=C(C=C(C(=C1I)N(CC)C(=O)CC)I)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


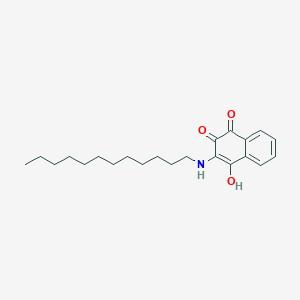

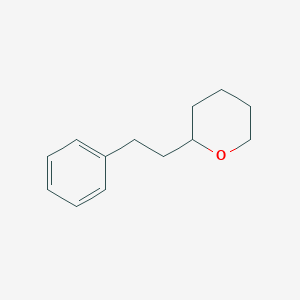
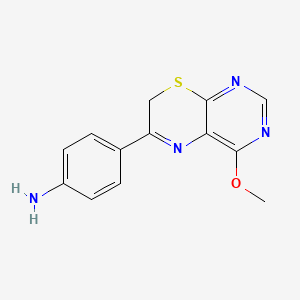

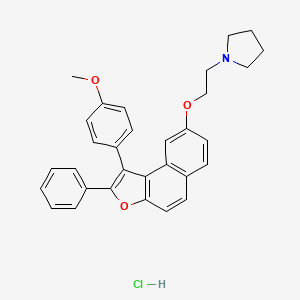




![[3-(ethoxycarbonylamino)phenyl] N-(4-iodophenyl)carbamate](/img/structure/B14697701.png)
![bicyclo[2.2.1]hepta-2,5-diene;ethene;(4E)-hexa-1,4-diene;prop-1-ene](/img/structure/B14697706.png)
